4-(Cyanomethyl)-3-fluorobenzeneboronic acid
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Overview
Description
4-(Cyanomethyl)-3-fluorobenzeneboronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a cyanomethyl and a fluorine group. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyanomethyl)-3-fluorobenzeneboronic acid typically involves the use of Suzuki-Miyaura coupling reactions. This method is widely used due to its mild reaction conditions and high functional group tolerance. The general procedure involves the reaction of an aryl halide with a boronic acid derivative in the presence of a palladium catalyst and a base .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(Cyanomethyl)-3-fluorobenzeneboronic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phenols or quinones.
Reduction: Reduction reactions can convert the cyanomethyl group to an amine or other functional groups.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling reactions typically yield biaryl compounds, while oxidation reactions can produce phenols or quinones .
Scientific Research Applications
Chemistry
In chemistry, 4-(Cyanomethyl)-3-fluorobenzeneboronic acid is used as a building block for the synthesis of complex organic molecules. Its ability to form stable carbon-carbon bonds makes it a valuable reagent in the development of pharmaceuticals and agrochemicals .
Biology and Medicine
In biological and medical research, this compound is used in the development of new drugs and diagnostic tools. Its unique structure allows for the selective targeting of specific biological pathways, making it a promising candidate for the treatment of various diseases .
Industry
In the industrial sector, this compound is used in the production of advanced materials, such as polymers and electronic components. Its ability to undergo various chemical reactions makes it a versatile reagent for the development of new materials with unique properties .
Mechanism of Action
The mechanism of action of 4-(Cyanomethyl)-3-fluorobenzeneboronic acid involves its ability to form stable carbon-carbon bonds through the Suzuki-Miyaura coupling reaction. This reaction occurs via a palladium-catalyzed process, where the boronic acid group undergoes transmetalation with the palladium catalyst, followed by reductive elimination to form the final product . The molecular targets and pathways involved in this process include the activation of the palladium catalyst and the formation of a stable boron-palladium intermediate .
Comparison with Similar Compounds
Similar Compounds
[4-(Cyanomethyl)phenyl]boronic acid: Similar structure but lacks the fluorine substitution.
[4-(Trifluoromethyl)phenyl]boronic acid: Contains a trifluoromethyl group instead of a cyanomethyl group.
Uniqueness
The presence of both cyanomethyl and fluorine groups in 4-(Cyanomethyl)-3-fluorobenzeneboronic acid makes it unique compared to other boronic acids. This unique structure allows for selective reactivity and the formation of complex molecules that are not easily accessible using other reagents .
Properties
IUPAC Name |
[4-(cyanomethyl)-3-fluorophenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BFNO2/c10-8-5-7(9(12)13)2-1-6(8)3-4-11/h1-2,5,12-13H,3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBCUNRGEFZWFSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)CC#N)F)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.96 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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